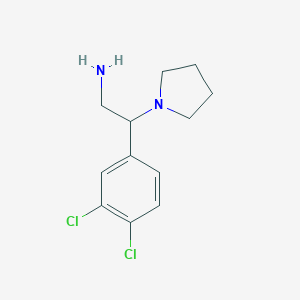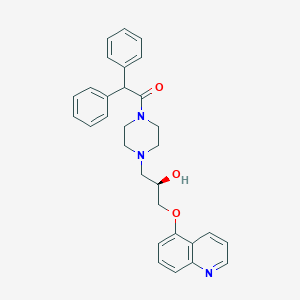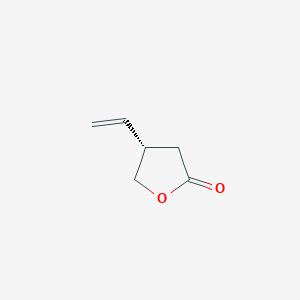
(S)-4-vinyl-dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Crosslinking in Polymer Science
Crosslinked poly(vinyl alcohol) (PVA) membranes are highlighted for their significance in water treatment applications due to PVA's inherent hydrophilicity. These membranes offer thermal and chemical resistance, high anti-fouling potential, and high water permeability. The challenge lies in crosslinking PVA to retain contaminants while minimizing swelling and pressure compaction, which is critical for economical permeate fluxes. Various crosslinking agents, including glutaraldehyde, formaldehyde, and glycidyl acrylate, have been explored, with the goal of achieving a balance between crosslinking efficiency and maintaining PVA's hydrophilicity for effective water treatment (Bolto et al., 2009).
Enhancing Proton Conductivity in Polymer Membranes
Proton-Conducting Polymeric Membranes based on 1,2,4-Triazole demonstrate significant improvements in the basic characteristics of electrolyte membranes for fuel cell applications. Modifications with 1H-1,2,4-triazole and its copolymers increase thermal stability, enhance mechanical strength, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. These advancements offer a promising approach for developing heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions that should be taken while handling the compound.
Zukünftige Richtungen
This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, modifications, or areas that need further investigation.
For a specific compound, you might want to refer to peer-reviewed articles, textbooks, and reputable online resources. Always ensure to cite your sources appropriately. Please note that this is a general guide and the specifics might vary depending on the nature of the compound and the context of the study.
Eigenschaften
IUPAC Name |
(4S)-4-ethenyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-vinyl-dihydrofuran-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

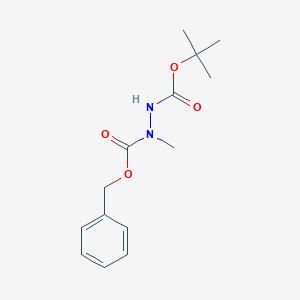
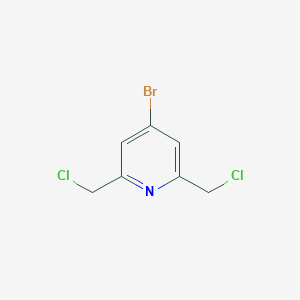
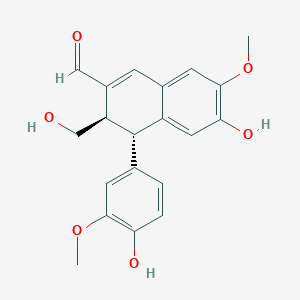
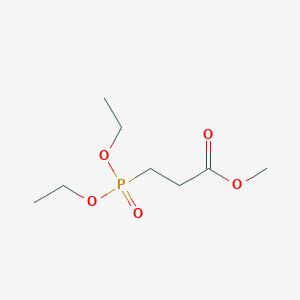
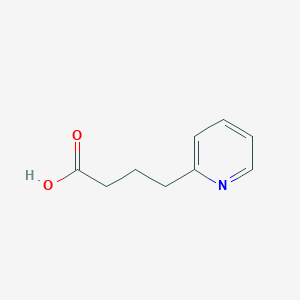
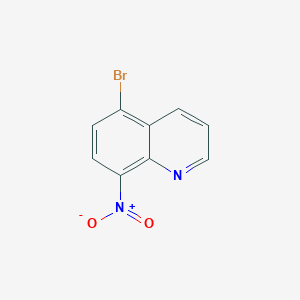
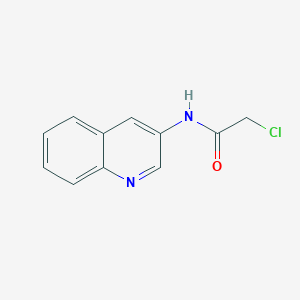
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
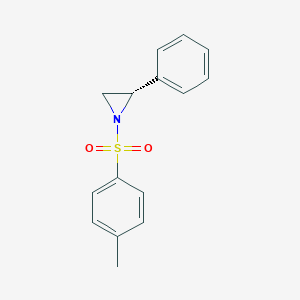
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
